N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941931-95-9
VCID: VC4194689
InChI: InChI=1S/C19H20N2O5S2/c1-4-28(23,24)13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(25-2)16(26-3)11-17(14)27-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22)
SMILES: CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Molecular Formula: C19H20N2O5S2
Molecular Weight: 420.5

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

CAS No.: 941931-95-9

Cat. No.: VC4194689

Molecular Formula: C19H20N2O5S2

Molecular Weight: 420.5

* For research use only. Not for human or veterinary use.

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide - 941931-95-9

Specification

CAS No. 941931-95-9
Molecular Formula C19H20N2O5S2
Molecular Weight 420.5
IUPAC Name N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C19H20N2O5S2/c1-4-28(23,24)13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(25-2)16(26-3)11-17(14)27-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22)
Standard InChI Key ALASRYZVCRLONP-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC

Introduction

This compound belongs to a class of heterocyclic compounds containing a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of functional groups like dimethoxy and ethylsulfonyl can further modulate the compound's chemical and biological properties.

Chemical Formula

  • Molecular Formula: C18H18N2O4S2

  • Molecular Weight: Approximately 390 g/mol (calculated based on the structure).

Key Functional Groups

  • Benzothiazole Core: Provides aromaticity and potential bioactivity.

  • Dimethoxy Substituents: Electron-donating groups that may influence solubility and reactivity.

  • Ethylsulfonyl Group: A sulfone derivative known for enhancing hydrophilicity and metabolic stability.

  • Acetamide Linkage: Common in medicinal chemistry for improving binding affinity to biological targets.

Synthesis Pathway

While the exact synthesis of this compound is not detailed in the results, a plausible synthetic route can be inferred:

  • Formation of Benzothiazole Core:

    • React 5,6-dimethoxyaniline with carbon disulfide and bromine in an alkaline medium to form the benzothiazole ring.

  • Introduction of Acetamide Group:

    • Couple the benzothiazole derivative with 2-bromoacetyl chloride under basic conditions to introduce the acetamide linkage.

  • Addition of Ethylsulfonylphenyl Group:

    • Perform a nucleophilic substitution reaction using 4-(ethylsulfonyl)phenylamine to attach the sulfonamide moiety.

Characterization Techniques

The compound can be characterized using standard analytical methods:

  • NMR Spectroscopy (1H and 13C): To confirm the presence of aromatic protons, methoxy groups, and other functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • IR Spectroscopy: To identify characteristic functional group vibrations (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹).

  • X-ray Crystallography: For structural confirmation if crystalline.

Potential Biological Activities

Based on structural analogs:

  • Anticancer Activity:

    • Benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.

    • The ethylsulfonyl group may enhance target specificity by improving solubility.

  • Antimicrobial Properties:

    • Compounds with benzothiazole cores often exhibit activity against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Potential:

    • Sulfone-containing compounds are known inhibitors of inflammatory pathways (e.g., COX enzymes).

Applications in Medicinal Chemistry

This compound could serve as:

  • A lead molecule for drug discovery targeting cancer or infectious diseases.

  • A probe for studying enzyme-ligand interactions due to its functional diversity.

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